molecular formula C9H15NO4 B13050565 Tert-butyl ((2S,3S)-2-formyloxetan-3-YL)carbamate

Tert-butyl ((2S,3S)-2-formyloxetan-3-YL)carbamate

Katalognummer: B13050565
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: BJYPEFZMBCMHFE-NKWVEPMBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl ((2S,3S)-2-formyloxetan-3-YL)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a formyloxetane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((2S,3S)-2-formyloxetan-3-YL)carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxetane derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes using microreactor technology. This approach allows for efficient and scalable synthesis, reducing the environmental impact and improving the overall sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl ((2S,3S)-2-formyloxetan-3-YL)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxetane derivatives, while reduction can produce different carbamate compounds.

Wissenschaftliche Forschungsanwendungen

Tert-butyl ((2S,3S)-2-formyloxetan-3-YL)carbamate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of tert-butyl ((2S,3S)-2-formyloxetan-3-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tert-butyl carbamate: A simpler compound with similar functional groups but lacking the oxetane ring.

    Formyloxetane derivatives: Compounds with similar oxetane structures but different substituents.

Uniqueness

Tert-butyl ((2S,3S)-2-formyloxetan-3-YL)carbamate stands out due to its combination of a tert-butyl group, carbamate moiety, and formyloxetane ring. This unique structure imparts specific reactivity and properties that are not found in simpler or related compounds .

Eigenschaften

Molekularformel

C9H15NO4

Molekulargewicht

201.22 g/mol

IUPAC-Name

tert-butyl N-[(2S,3S)-2-formyloxetan-3-yl]carbamate

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-5-13-7(6)4-11/h4,6-7H,5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1

InChI-Schlüssel

BJYPEFZMBCMHFE-NKWVEPMBSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N[C@H]1CO[C@@H]1C=O

Kanonische SMILES

CC(C)(C)OC(=O)NC1COC1C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.